molecular formula C13H24O3 B8516753 Octyl levulinate CAS No. 41780-57-8

Octyl levulinate

Cat. No. B8516753
M. Wt: 228.33 g/mol
InChI Key: NYHJFEFGDGGWSE-UHFFFAOYSA-N
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Patent
US09061965B2

Procedure details

I-Bromooctane (332 g, 1.72 mol) was added to a stirring mixture of levulinic acid (200 g, 1.72 mol), tetrabutylammonium bromide (55.1 g, 0.17 mol), and K2CO3 (357 g, 2.58 mol) in DMF (500 mL) drop-wise and stirred at room temperature for overnight. The resulting mixture was diluted in toluene and the organic layer was washed with HCl (10%), brine, and water. The solvent was concentrated in vacuo and the oil was purified by vacuum distillation to afford the product octyl levulinate as a clear oil.
[Compound]
Name
I-Bromooctane
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
357 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[C:9]([O-])([O-])=O.[K+].[K+].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[C:1]([O:8][CH2:9][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH3:21])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5] |f:1.2.3,5.6|

Inputs

Step One
Name
I-Bromooctane
Quantity
332 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
357 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
55.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with HCl (10%), brine, and water
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the oil was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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